N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide
Description
N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide is an acetamide derivative featuring a 4-chlorophenoxy group linked to an acetamide backbone, with a 3-amino-2-methylphenyl substituent on the nitrogen atom. The presence of the 4-chlorophenoxy group is a common motif in bioactive molecules, often enhancing lipophilicity and binding affinity to target proteins .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNZFVUOHCOWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-chlorophenol.
Formation of Intermediate: The 3-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-chlorophenol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Amino alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide serves as a crucial building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties: Studies have shown its potential efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: Investigations into its mechanism of action suggest it may inhibit specific inflammatory pathways, providing insights for therapeutic applications in inflammatory diseases.
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Cancer Research: Preliminary studies indicate that this compound may interfere with cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Drug Development: Its unique structure allows for modifications that can enhance its pharmacological properties, making it a candidate for further drug development.
Case Studies
Mechanism of Action
The mechanism by which “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structure can be compared to the following analogs (Table 1):
Key Observations :
- Substituent Impact: The 4-chlorophenoxy group in the target compound is shared with analogs like 7b and 7f, which are potent HCV inhibitors . The amino and methyl groups on the phenyl ring may enhance solubility compared to purely chloro-substituted analogs (e.g., compound 4) .
- Bioactivity Trends: Quinazolinyl-linked acetamides (e.g., 7b, 7f) show enzyme inhibition, while sulfonylquinazoline derivatives (e.g., 38) exhibit anticancer activity .
Pharmacological and Physicochemical Properties
- Melting Points : High melting points (e.g., 262–269°C in ) are observed in analogs with rigid aromatic systems (quinazolinyl, phenyl), suggesting that the target compound may similarly exhibit high thermal stability due to its aromatic substituents .
- Antimicrobial Activity : Compounds like 47–50 () with benzo[d]thiazole-sulfonyl groups show gram-positive antibacterial and antifungal activity, highlighting the role of electron-withdrawing groups in enhancing microbial target interactions .
- Anticancer Potential: The 4-chlorophenoxy moiety in compound 3.1.3 () contributes to antitumor activity, suggesting that the target compound’s analogous structure may warrant evaluation in cancer cell lines .
Biological Activity
N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound has the molecular formula C15H14ClN2O2, characterized by an amino group, a chlorophenoxy group, and an acetamide moiety. Its unique structure allows for diverse interactions with biological targets, which may contribute to its therapeutic potential.
| Property | Details |
|---|---|
| Molecular Formula | C15H14ClN2O2 |
| Molecular Weight | 288.73 g/mol |
| Functional Groups | Amino, Chlorophenoxy, Acetamide |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural features often demonstrate enhanced efficacy against various pathogens.
- Mechanism of Action : The compound is believed to interact with specific enzymes or receptors in microbial cells, potentially inhibiting their growth or leading to cell lysis. For instance, the presence of the chlorophenoxy group may enhance binding affinity to bacterial penicillin-binding proteins, thereby disrupting cell wall synthesis .
- Case Study : A study exploring the antibacterial efficacy of similar acetamides found that modifications such as chlorination improved antimicrobial activity against Klebsiella pneumoniae, suggesting that this compound could exhibit comparable effects .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Its structure allows it to engage with molecular targets associated with cancer growth .
- Research Findings : In vitro studies have demonstrated that similar compounds can exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549. This suggests a promising therapeutic window for further development .
Future Directions
Given the promising biological activities observed, further research is necessary to elucidate the full therapeutic potential of this compound. Key areas for future studies include:
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
- Analog Development : Synthesizing derivatives to enhance potency and selectivity against specific pathogens or cancer types.
Q & A
Q. What are the standard synthetic routes for N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide, and how are reaction conditions optimized for yield?
- Methodological Answer : The synthesis typically involves amide coupling using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C . Key steps include:
- Step 1 : Reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene derivatives in the presence of 2,6-lutidine as a base.
- Step 2 : Slow addition of TBTU to minimize side reactions.
- Optimization Strategies :
- Adjust molar ratios of reactants (e.g., 1:1.2 acid-to-amine ratio).
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) .
- Purify via column chromatography or recrystallization.
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Temperature | Monitoring Method | Yield Range |
|---|---|---|---|---|
| 1 | TBTU, DCM, 2,6-lutidine | 0–5°C | TLC | 60–75% |
| 2 | Acid/amine coupling | 25–30°C | NMR | 70–85% |
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : Use SHELXL for refinement (e.g., bond angles, torsion angles) .
- Elemental Analysis : Ensure ≤0.5% deviation from calculated C/H/N values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities, such as antimicrobial MIC variations?
- Methodological Answer : Discrepancies in MIC values (e.g., 4–16 µg/mL vs. 8–32 µg/mL) may arise from:
- Strain-specific resistance : Test across standardized bacterial panels (e.g., CLSI guidelines).
- Assay conditions : Use consistent media (e.g., Mueller-Hinton broth) and inoculum size (1–5 × 10⁵ CFU/mL) .
- Compound purity : Verify via HPLC (≥95% purity) and control for degradation.
Table 2 : Example MIC Data from Comparable Compounds
| Study | Compound Variant | MIC (µg/mL) | Bacterial Strain | Assay Type |
|---|---|---|---|---|
| A | Chlorophenoxy derivative | 4–16 | S. aureus | Broth dilution |
| B | Methyl-substituted analog | 8–32 | E. coli | Agar diffusion |
Q. What computational strategies predict binding affinity with target enzymes (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1ATP).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity .
- Free Energy Calculations : Compute ΔG binding via MM-PBSA/GBSA methods.
Q. How do substituents (e.g., chloro, methyl) influence reactivity and bioactivity?
- Methodological Answer :
- Electronic Effects : Chloro groups enhance electrophilicity, increasing hydrogen-bonding with target proteins. Methyl groups may improve lipophilicity (logP) for membrane penetration .
- Synthetic Reactivity : Chlorophenoxy acetamides undergo nucleophilic substitution at the chloro site, while methyl groups stabilize intermediates via steric effects .
- Bioactivity Optimization : Compare analogs in SAR studies (e.g., replace chloro with fluoro to reduce toxicity).
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions for this compound’s conformation?
- Methodological Answer : Discrepancies arise from:
- Crystal Packing Forces : Solid-state vs. solution-phase conformations (e.g., intramolecular H-bonds in crystals ).
- Solvent Effects : Simulate solvent interactions (e.g., DMSO in NMR vs. vacuum in docking).
- Validation : Overlay X-ray structures with DFT-optimized geometries (RMSD <0.5 Å acceptable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
